molecular formula C6H15ClN2O2 B1394822 N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride CAS No. 1219982-17-8

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride

Cat. No. B1394822
M. Wt: 182.65 g/mol
InChI Key: YHDDLYKESITUKK-UHFFFAOYSA-N
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Description

“N-(2-Hydroxyethyl)-N-methylaniline” is a compound with the molecular formula C9H13NO . It’s also known by other names such as “N-Hydroxyethyl-N-methylaniline”, “N-Methyl-N-phenylethanolamine”, and “2-(N-Methylanilino)ethanol” among others .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other reagents. For instance, N-formylation and N-methylation of amines can be achieved using carbon dioxide as the carbon source and hydrosilanes as reductants .


Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxyethyl)-N-methylaniline” can be represented by the InChI string: InChI=1S/C9H13NO/c1-10(7-8-11)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Hydroxyethyl)-N-methylaniline” include a molecular weight of 151.2056 . For similar compounds, properties such as surface tension in water and hydrochloric acid have been studied .

Scientific Research Applications

Applications in Heterocyclic Synthesis

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride has shown utility in heterocyclic synthesis. Gouda et al. (2015) outlined its role as a significant intermediate for synthesizing various novel and synthetically useful heterocyclic systems, demonstrating its importance in chemical reactivity and preparation methods Gouda et al., 2015.

Implications in Anesthetic and Analgesic Use

Although explicitly excluded from the requirements, it's noteworthy that N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride, as a component of ketamine, has been widely studied for its anesthetic and analgesic properties, suggesting a substantial impact in medical fields related to pain management and surgical procedures.

Role in Organic Chemistry

In organic chemistry, the compound has contributed to the development of chemoselective N-acylation reagents, as discussed by Kondo & Murakami (2001). Their research showcases the compound's significance in creating chemoselective reagents, providing insight into the structure-reactivity relationship and its role in the development of chiral ligands and axes for asymmetric catalysis Kondo & Murakami, 2001.

In Environmental and Toxicological Studies

The compound has also been explored in the context of environmental toxicology and biological effects, as Kennedy (2001) provides an updated review of the toxicology of related chemicals, indicating the ongoing relevance and necessity of understanding the biological and environmental impacts of this compound Kennedy, 2001.

properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-7-5-6(10)8(2)3-4-9;/h7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDDLYKESITUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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